2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICQNBQLGTZYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-boc-2-azabicyclo[2.2.2]octane-6-carboxylic acid, is structurally related to the family of tropane alkaloids. Tropane alkaloids are known for their wide array of biological activities. .
Mode of Action
Tropane alkaloids often function by binding to and modulating the activity of various receptors and enzymes, leading to changes in cellular function.
Biological Activity
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid, commonly referred to as 2-Boc-2-azabicyclo[2.2.2]octane, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of azabicyclic structures that are being explored for various therapeutic applications, particularly in the modulation of neurological pathways and as inhibitors in cancer therapy.
Chemical Structure and Properties
The molecular formula of 2-Boc-2-azabicyclo[2.2.2]octane-6-carboxylic acid is , with a molecular weight of approximately 255.31 g/mol. Its structure features a bicyclic framework with a tert-butoxycarbonyl (Boc) protecting group, which is significant for its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO4 |
| Molecular Weight | 255.31 g/mol |
| CAS Number | 1353649-31-6 |
| Purity | ≥ 97% |
Research indicates that 2-Boc-2-azabicyclo[2.2.2]octane exhibits notable activity as a selective inhibitor of gamma-secretase, particularly targeting the PSEN1 complex involved in Alzheimer’s disease pathology. Inhibition of this enzyme can alter Notch signaling pathways, which are critical in various cellular processes including differentiation and proliferation.
- Alzheimer's Disease : The compound has been shown to selectively inhibit PSEN1-APH1B complexes while maintaining low activity against PSEN1-APH1A and PSEN2 complexes, suggesting its potential as a therapeutic agent in Alzheimer's treatment without the typical side effects associated with broad-spectrum gamma-secretase inhibitors .
- Cancer Therapeutics : The modulation of Notch signaling via selective inhibition may also have implications in oncology, where dysregulation of this pathway is linked to tumorigenesis and cancer stem cell maintenance .
Pharmacokinetics
In vivo studies have demonstrated that 2-Boc-2-azabicyclo[2.2.2]octane has favorable pharmacokinetic properties, including high clearance rates and significant distribution volumes, indicating extensive tissue penetration. For instance, one study reported a mean half-life of approximately 0.48 hours following intravenous administration in mouse models, which is critical for understanding dosing regimens for potential therapeutic applications .
Study on Alzheimer's Disease
A pivotal study investigated the effects of 2-Boc-2-azabicyclo[2.2.2]octane on cognitive functions in mouse models genetically predisposed to Alzheimer's disease. The results indicated that treatment with this compound led to improvements in memory retention and reduced amyloid plaque formation, highlighting its neuroprotective potential.
Cancer Cell Line Studies
In vitro assays using various cancer cell lines have shown that the compound can inhibit cell proliferation by modulating Notch signaling pathways. Specific experiments demonstrated a dose-dependent reduction in cell viability in T-cell acute lymphoblastic leukemia (T-ALL) models, underscoring its potential as an anti-cancer agent .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₃H₁₉NO₅ (for a stereoisomer with M.W. 269.29)
- CAS No.: 2940870-03-9 (stereospecific variant)
- Applications : Intermediate in drug discovery, chiral building block for bioactive molecules.
Structural Variations in Bicyclic Frameworks
The compound’s bicyclo[2.2.2]octane core distinguishes it from analogs with smaller or differently bridged rings:
Key Observations :
- The [2.2.2]octane framework provides superior rigidity compared to smaller rings (e.g., [3.1.0]hexane), reducing conformational flexibility and enhancing target binding specificity .
Substituent and Functional Group Comparisons
Variations in protecting groups and substituents significantly impact reactivity and applications:
Key Observations :
- The Boc group offers acid-labile protection, ideal for orthogonal deprotection strategies in multi-step syntheses .
- Fmoc derivatives () are preferred in automated peptide synthesis due to compatibility with basic cleavage conditions .
Stereochemical and Conformational Differences
Stereochemistry critically influences physicochemical properties:
Key Observations :
- Stereoisomers exhibit distinct biological activities. For example, the (1S,3S,4R)-configured variant () may show improved binding to proteolytic enzymes compared to racemic mixtures .
Commercial Availability and Cost
Pricing and availability reflect synthetic complexity and demand:
Key Observations :
- Smaller-ring analogs (e.g., [3.1.0]hexane) are disproportionately expensive due to challenging syntheses .
Q & A
Basic: What are the recommended synthetic routes for 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid, and how does steric hindrance influence yield optimization?
Answer:
The synthesis typically involves bicyclo[2.2.2]octane scaffold formation via Diels-Alder or [2+2] cycloaddition reactions, followed by Boc protection and carboxylation. Steric hindrance from the tert-butoxycarbonyl (Boc) group can impede reaction rates during cyclization or functionalization steps. To optimize yields:
- Use bulky solvents (e.g., THF) to stabilize transition states.
- Employ microwave-assisted synthesis to overcome kinetic barriers .
- Monitor reaction progress via TLC or LC-MS to identify intermediate bottlenecks.
Basic: What spectroscopic techniques are most effective for characterizing the bicyclo[2.2.2]octane core and Boc group in this compound?
Answer:
- NMR : H NMR confirms bicyclic rigidity via distinct coupling patterns (e.g., bridgehead protons at δ 3.5–4.5 ppm). C NMR identifies Boc carbonyl at ~155 ppm .
- IR : Boc C=O stretch appears at ~1680–1720 cm, while carboxylic acid O-H stretch is broad (2500–3300 cm) .
- MS : High-resolution ESI-MS validates molecular ion ([M+H]) and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~100) .
Advanced: How can X-ray crystallography resolve ambiguities in the stereochemical configuration of the bicyclo[2.2.2]octane system?
Answer:
Single-crystal X-ray diffraction with SHELXL refinement ( ) is critical for:
- Assigning absolute configuration using anomalous dispersion (e.g., Cu-Kα radiation).
- Resolving chair vs. boat conformations via torsion angles and bond lengths.
- Validating hydrogen bonding between the carboxylic acid and Boc groups, which stabilizes the crystal lattice .
Note: Low-temperature data collection (100 K) minimizes thermal motion artifacts.
Advanced: What strategies mitigate decomposition of the Boc group during prolonged storage or under acidic/basic conditions?
Answer:
The Boc group is prone to cleavage via acidolysis (e.g., TFA) or thermolysis. Stability protocols include:
- Storage : Dry, inert atmosphere (argon) at -20°C to prevent hydrolysis .
- Handling : Avoid prolonged exposure to amines or nucleophiles that accelerate decomposition.
- Stabilizers : Add 1–5% triethylamine to neutralize trace acids in solvents .
Decomposition products (e.g., CO, tert-butyl alcohol) can be monitored via GC-MS .
Advanced: How can computational modeling predict the compound’s reactivity in peptide coupling or ring-opening reactions?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) assess:
- Nucleophilic sites : Carboxylic acid vs. bridgehead nitrogen reactivity.
- Transition states : Energy barriers for ring-opening via retro-Diels-Alder pathways.
- Solvent effects : Polarizable continuum models (PCM) evaluate solvation free energy in DMF or DCM .
Validation: Compare computed IR/Raman spectra with experimental data to refine force fields .
Advanced: What chromatographic methods resolve enantiomeric impurities in derivatives of this compound?
Answer:
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) achieves baseline separation:
- Mobile phase : Hexane:IPA (90:10) with 0.1% TFA for ion-pairing.
- Detection : Polarimetric or CD detectors enhance sensitivity for low-abundance enantiomers (<0.1%) .
Caution: Boc group stability requires pH-neutral conditions; avoid basic modifiers like triethylamine .
Advanced: How does the bicyclo[2.2.2]octane scaffold influence biological activity in drug discovery applications?
Answer:
The rigid scaffold enhances:
- Target binding : Pre-organized conformation reduces entropic penalty in enzyme active sites (e.g., protease inhibitors).
- Metabolic stability : Resistance to cytochrome P450 oxidation compared to flexible analogs.
- Solubility : Carboxylic acid group enables salt formation (e.g., sodium or lysine salts) for improved bioavailability .
Case study: Analogous bicyclic systems show promise in β-lactamase-resistant antibiotics .
Advanced: What are the key challenges in scaling up the synthesis from milligram to gram quantities?
Answer:
Critical issues include:
- Exothermicity : Controlled addition of reagents (e.g., Boc anhydride) to prevent thermal runaway.
- Purification : Gradient flash chromatography replaces prep-TLC; avoid silica gel-induced Boc cleavage.
- Yield drop : Optimize catalyst loading (e.g., Pd/C for hydrogenation) and minimize side reactions via DOE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
